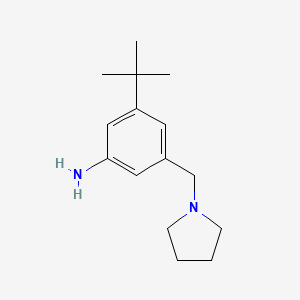
3-Tert-butyl-5-(pyrrolidin-1-ylmethyl)aniline
Cat. No. B8273839
M. Wt: 232.36 g/mol
InChI Key: IIPDWPBTPRGADF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08110687B2
Procedure details


tert-Butyl [3-tert-butyl-5-(pyrrolidin-1-ylmethyl)phenyl]carbamate (55 mg, 0.00016 mol) was allowed to stir in 1M Hydrochloric acid in Et2O (10 mL) at rt for 5 h. The reaction mixture was concentrated to give 3-tert-butyl-5-(pyrrolidin-1-ylmethyl)aniline (100%) which was used without purification. LCMS ES+233.
Quantity
55 mg
Type
reactant
Reaction Step One



Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([NH:17]C(=O)OC(C)(C)C)[CH:8]=[C:9]([CH2:11][N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:10]=1)([CH3:4])([CH3:3])[CH3:2]>Cl.CCOCC>[C:1]([C:5]1[CH:6]=[C:7]([CH:8]=[C:9]([CH2:11][N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:10]=1)[NH2:17])([CH3:4])([CH3:2])[CH3:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
55 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1)CN1CCCC1)NC(OC(C)(C)C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C=1C=C(N)C=C(C1)CN1CCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
